molecular formula C6H5BrN2O2 B582003 3-Amino-5-bromopyridine-2-carboxylic acid CAS No. 870997-85-6

3-Amino-5-bromopyridine-2-carboxylic acid

Cat. No. B582003
Key on ui cas rn: 870997-85-6
M. Wt: 217.022
InChI Key: GXXIHPZAIYKHGG-UHFFFAOYSA-N
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Patent
US07960394B2

Procedure details

3-Amino-5-bromopyridine-2-carboxamide (216 mg, 1.0 mmol) was dissolved in concentrated hydrochloric acid (3 μL), and stirred at 100° C. for 20 hours. After cooled to 0° C., water (10 mL) was added to it and controlled to have a pH of 7 with sodium hydrogencarbonate solution added thereto. The resulting gray solid was taken out through filtration and dried to obtain the intended compound (119 mg, 55%).
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
3 μL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9](N)=[O:10])=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.O.C(=O)([O-])[OH:14].[Na+]>Cl>[NH2:1][C:2]1[C:3]([C:9]([OH:10])=[O:14])=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
216 mg
Type
reactant
Smiles
NC=1C(=NC=C(C1)Br)C(=O)N
Name
Quantity
3 μL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to 0° C.
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
The resulting gray solid was taken out through filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC=1C(=NC=C(C1)Br)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 119 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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